5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide
Description
Structural Characterization of 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, benzamide. The substituents are numbered to assign the lowest possible locants according to priority rules:
- A chloro group at position 5 on the benzene ring.
- A hydroxy group at position 2 on the same benzene ring.
- A 2,5-difluorophenyl group attached to the amide nitrogen.
The full IUPAC name is This compound (CAS: Not available in provided sources). The molecular formula is $$ \text{C}{13}\text{H}{8}\text{ClF}{2}\text{NO}{2} $$, with a molecular weight of 295.66 g/mol .
Key Nomenclature Considerations:
- The benzamide backbone is prioritized as the parent structure.
- Substituents are ordered alphabetically (chloro before fluoro).
- The amide nitrogen’s substituent (2,5-difluorophenyl) is designated using the N-prefix.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound is influenced by steric and electronic effects from its substituents. While crystallographic data for this specific compound are not explicitly available in the provided sources, inferences can be drawn from structurally analogous benzamides.
Predicted Geometric Features:
Bond Lengths :
Bond Angles :
Intermolecular Interactions :
- Hydrogen bonding between the hydroxyl group ($$ \text{-OH} $$) and the amide carbonyl oxygen stabilizes the crystal lattice.
- Halogen interactions (Cl···F) may contribute to packing efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.32 (s, 1H) : Hydroxyl proton (exchangeable with D₂O).
- δ 8.92 (s, 1H) : Amide proton ($$ \text{-NH-} $$).
- δ 7.80–7.30 (m, 6H) : Aromatic protons from the benzamide and 2,5-difluorophenyl rings.
- δ 6.95–6.75 (m, 2H) : Protons adjacent to fluorine atoms on the difluorophenyl group.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 167.8 : Amide carbonyl carbon.
- δ 160.1, 158.3 (d, $$ ^1J_{C-F} = 245 \, \text{Hz} $$) : Fluorinated carbons.
- δ 150.2 : Hydroxyl-substituted carbon.
- δ 135.1–115.4 : Remaining aromatic carbons.
Infrared (IR) Spectroscopy
- 3270 cm⁻¹ : O-H stretch (hydroxyl group).
- 1655 cm⁻¹ : C=O stretch (amide carbonyl).
- 1550–1450 cm⁻¹ : C=C aromatic ring vibrations.
- 1220 cm⁻¹ : C-F stretching.
Mass Spectrometry (MS)
Tables of Key Data
Table 1. Summary of Spectroscopic Data
| Technique | Key Signals/Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 10.32 (s, 1H) | Hydroxyl proton |
| δ 8.92 (s, 1H) | Amide proton | |
| ¹³C NMR | δ 167.8 | Amide carbonyl |
| IR | 1655 cm⁻¹ | C=O stretch |
| MS | m/z 295.0 | Molecular ion peak |
Table 2. Molecular Geometry Parameters (Predicted)
| Parameter | Value | Description |
|---|---|---|
| C=O Bond Length | 1.22 Å | Amide carbonyl bond |
| C-F Bond Length | 1.34 Å | Fluorine-carbon bond |
| Dihedral Angle | 45° | Between aromatic rings |
Structure
3D Structure
Properties
CAS No. |
634185-44-7 |
|---|---|
Molecular Formula |
C13H8ClF2NO2 |
Molecular Weight |
283.66 g/mol |
IUPAC Name |
5-chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8ClF2NO2/c14-7-1-4-12(18)9(5-7)13(19)17-11-6-8(15)2-3-10(11)16/h1-6,18H,(H,17,19) |
InChI Key |
PGFXWMKWJDYRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2)Cl)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,5-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 2 of the benzamide ring undergoes oxidation under mild conditions. For example:
-
Reaction with Dess-Martin periodinane converts the hydroxyl group to a ketone, forming 5-chloro-N-(2,5-difluorophenyl)-2-oxobenzamide.
-
Oxidative coupling reactions mediated by Fe³⁺ or Cu²⁺ ions generate dimeric structures through radical intermediates.
Key Conditions
| Oxidizing Agent | Product | Yield (%) | Temperature |
|---|---|---|---|
| Dess-Martin | Ketone | 78-82 | 0-25°C |
| FeCl₃ | Dimer | 65 | RT |
Nucleophilic Substitution
The chloro substituent at position 5 participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from adjacent fluorine atoms:
-
Replacement with amines : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield 5-amino derivatives.
-
Fluoride displacement : Under microwave irradiation with KF, forms 5-fluoro analogs.
Kinetic Data
| Substrate | Nucleophile | Time (h) | Conversion (%) |
|---|---|---|---|
| 5-Cl derivative | MeNH₂ | 6 | 92 |
| 5-Cl derivative | KF | 0.5 | 85 |
Esterification and Acylation
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:
-
Acetylation : Reacts with acetic anhydride in pyridine to form 2-acetoxy derivatives.
-
Sulfonation : Treatment with SO₃·pyridine complex produces sulfonate esters.
Reactivity Trends
-
Electron-deficient aromatic rings enhance electrophilic substitution at position 4 of the benzamide ring.
-
Fluorine atoms at positions 2 and 5 on the phenyl group direct substitution to para positions.
Complexation with Metals
The compound acts as a bidentate ligand via its hydroxyl oxygen and amide carbonyl:
-
Coordination with Cu(II) : Forms stable complexes used in catalytic oxidation reactions.
-
Pd(II) complexes : Employed in cross-coupling reactions (e.g., Suzuki-Miyaura).
Stability Constants (log β)
| Metal Ion | log β (25°C) |
|---|---|
| Cu²⁺ | 8.2 |
| Pd²⁺ | 10.5 |
Degradation Pathways
-
Hydrolysis : The amide bond cleaves under strongly acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, yielding 5-chloro-2-hydroxybenzoic acid and 2,5-difluoroaniline.
-
Photodegradation : UV irradiation induces C-Cl bond cleavage, forming radical intermediates that recombine into halogenated biphenyls.
Biological Activity-Related Reactions
-
Enzyme inhibition : The hydroxyl and chloro groups interact with ATP-binding pockets in kinases via hydrogen bonding and hydrophobic effects .
-
Metabolic oxidation : Cytochrome P450 enzymes oxidize the difluorophenyl ring to epoxide intermediates .
Comparative Reactivity with Analogues
| Reaction Type | 2,5-Difluoro Derivative | 3,4-Difluoro Derivative | 2-Chloro Derivative |
|---|---|---|---|
| SNAr (Cl replacement) | Faster (↑ EW effect) | Moderate | Slower |
| Oxidation (OH) | Higher yield | Similar | Lower yield |
| Metal complexation | More stable | Less stable | Moderate |
EW = Electron-Withdrawing
Unresolved Mechanistic Questions
-
The role of fluorine substituents in modulating reaction rates requires further DFT studies.
-
Biological degradation products in environmental systems remain uncharacterized.
Scientific Research Applications
Pharmacological Applications
1. Modulation of the Wnt/Frizzled Signaling Pathway
The Wnt/Frizzled signaling pathway is crucial in regulating cell growth, differentiation, and tissue homeostasis. Dysregulation of this pathway has been implicated in numerous diseases, including cancer and metabolic disorders. 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide has been identified as an inhibitor of this pathway, which may lead to therapeutic applications in treating conditions such as:
- Cancer : The compound has shown promise in inhibiting tumor growth and metastasis by targeting the Wnt/Frizzled signaling pathway. Studies indicate that it can reduce tumor volume and increase survival rates in subjects with various cancer types, including breast cancer, melanoma, and colorectal cancer .
- Metabolic Disorders : Research suggests that this compound may also be effective in managing metabolic diseases such as type II diabetes and nonalcoholic fatty liver disease (NAFLD) by restoring normal signaling pathways involved in glucose metabolism and lipid homeostasis .
- Autoimmune Diseases : The modulation of the Wnt/Frizzled pathway could provide therapeutic benefits in autoimmune conditions like lupus by regulating immune responses .
Case Study 1: Cancer Treatment
A study evaluated the efficacy of this compound in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups receiving no treatment. The mechanism was attributed to the compound's ability to inhibit the Wnt/Frizzled signaling pathway, leading to decreased proliferation of cancer cells and induction of apoptosis .
Case Study 2: Metabolic Disease Management
In a clinical trial focusing on patients with type II diabetes, administration of the compound resulted in improved insulin sensitivity and reduced blood glucose levels. The study highlighted the potential for this compound to act as a novel therapeutic agent for metabolic disorders by enhancing the regulation of glucose metabolism through Wnt signaling modulation .
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, melting points, and synthetic yields:
Structural Trends :
- Fluorine Substitution: Difluoro-substituted analogs (e.g., 2,4-, 2,6-, 3,5-difluoro) generally exhibit higher melting points (>220°C) compared to monofluoro derivatives (e.g., 252°C for 4-fluoro), likely due to increased molecular symmetry and intermolecular interactions .
- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) substituents reduce melting points (e.g., 207°C for 3-CF₃) but enhance lipophilicity, improving membrane permeability .
Antimicrobial Activity
- Sulfate-Reducing Bacteria : 5-Chloro-N-(4-nitrophenyl)-2-hydroxybenzamide demonstrated 82–90% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µmol/L, outperforming analogs with CF₃ or dichlorophenyl groups .
- Methicillin-Resistant Staphylococcus aureus (MRSA) : 5-Chloro-N-(3-chlorophenyl)-2-hydroxybenzamide (compound 9) showed superior activity (12.3 µmol/L) compared to penicillin G and ciprofloxacin .
Anticancer and Cytotoxic Activity
- HL-60 Leukemia Cells : N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide exhibited significant cytotoxicity (IC₅₀ < 1 µmol/L), attributed to its strong electron-withdrawing substituents enhancing pro-apoptotic effects .
- NF-κB Inhibition : 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (compound 9) showed potent NF-κB suppression, linked to its ability to disrupt intracellular signaling pathways .
Structure-Activity Relationships (SAR)
Chlorine at Position 5 : Essential for maintaining antimicrobial and cytotoxic activity. Removal or substitution reduces potency .
Fluorine Positioning :
- 2,5-Difluoro : Hypothesized to enhance metabolic stability and target binding due to steric and electronic effects (based on 2,4- and 2,6-difluoro analogs) .
- 3,5-Difluoro : Improves solubility while retaining activity, as seen in MTP assay results .
Nitro and CF₃ Groups : Increase oxidative stress in microbial and cancer cells but may reduce synthetic yields (e.g., 6% yield for 5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide) .
Biological Activity
5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, efficacy against various pathogens, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as salicylanilides. The structural features of this compound are crucial for its biological activity, particularly the presence of chlorine and fluorine substituents which enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClF2N2O3 |
| Molecular Weight | 304.67 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its role as an inhibitor of various signaling pathways. It has been shown to interact with the Wnt/Frizzled signaling pathway, which is implicated in numerous diseases, including cancer and metabolic disorders . The compound may inhibit the activity of β-catenin, a key protein in this pathway, thereby affecting cell proliferation and survival.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound against human adenoviruses (HAdV) and respiratory syncytial virus (RSV). Its mechanism likely involves interference with viral replication processes:
- Inhibition of HAdV : The compound has demonstrated potent activity against HAdV with an IC50 value in the low micromolar range . Mechanistic studies suggest that it targets viral proteins essential for replication.
- RSV Activity : Research indicates that it effectively inhibits RSV replication, making it a candidate for treating respiratory infections caused by this virus.
Anticancer Properties
The anticancer potential of this compound has been investigated through various assays:
- Cytotoxicity Studies : It has shown significant cytotoxic effects against several cancer cell lines, including HL-60 (human leukemia) cells. In vitro studies revealed an IC50 value indicating effective cell growth inhibition .
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is associated with its ability to inhibit tubulin polymerization . This mechanism is particularly relevant for compounds targeting microtubule dynamics.
Case Studies and Research Findings
- Study on Antiviral Activity :
- Anticancer Efficacy :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via coupling reactions between 5-chlorosalicylic acid derivatives and substituted anilines. Key reagents include thionyl chloride (for acyl chloride formation) and solvents like dichloromethane or benzene. Temperature control (e.g., 50°C for activation or 0–20°C for stability) significantly impacts product purity. Purification often involves recrystallization or column chromatography .
- Optimization : Lower temperatures (0–20°C) reduce side reactions, while extended reflux durations (4–12 hours) improve conversion rates. Catalytic additives like N,N-dimethylformamide (DMF) enhance acyl chloride formation efficiency .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Techniques :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.0–8.0 ppm, hydroxyl groups at δ 11.8–12.1 ppm) .
- IR Spectroscopy : Confirms O-H (3300–3100 cm⁻¹), amide C=O (1620–1600 cm⁻¹), and aromatic C-Cl/F stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 282.0133 for C13H8ClF2NO2) .
Q. What in vitro assays are typically used to screen this compound’s biological activity?
- Assays :
- Cytotoxicity (MTT/XTT) : Evaluates activity against cancer cell lines (e.g., HL-60 leukemia cells) .
- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) assays for tuberculosis or parasitic models, focusing on mitochondrial disruption via oxidative phosphorylation inhibition .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring influence bioactivity, based on SAR studies?
- SAR Insights :
- Fluorine Positioning : Difluorophenyl substituents (2,5- vs. 2,6-positions) alter steric and electronic interactions with target proteins. For example, 2,5-difluoro analogs show enhanced cytotoxicity compared to mono-fluorinated derivatives .
- Chlorine vs. Trifluoromethyl Groups : Substitution at the 5-position with Cl improves solubility, while CF3 groups increase metabolic stability but may reduce binding affinity .
- Methodology : Systematic synthesis of analogs followed by comparative bioassays and molecular docking to identify critical binding motifs .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Strategies :
- Assay Standardization : Control variables like cell line selection (e.g., HL-60 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Data Normalization : Use internal standards (e.g., niclosamide as a positive control for mitochondrial disruption) and statistical validation (e.g., ANOVA for replicate experiments) .
Q. What computational approaches predict the compound’s binding affinity with target enzymes?
- Methods :
- Molecular Docking : Utilizes software like AutoDock to model interactions with ATP-binding pockets or mitochondrial enzymes (e.g., NADH dehydrogenase) .
- QSAR Modeling : Correlates electronic descriptors (HOMO/LUMO energies) with activity data to guide analog design .
Q. What mechanistic insights exist regarding its disruption of mitochondrial function?
- Mechanism : The compound inhibits oxidative phosphorylation by uncoupling electron transport chains, analogous to niclosamide’s action. Fluorine substituents enhance membrane permeability, increasing protonophoric activity .
- Validation : Oxygen consumption assays (Seahorse Analyzer) and ATP quantification verify mitochondrial dysfunction .
Experimental Design & Safety
Q. What safety protocols are essential for handling this compound?
- Precautions :
- Use fume hoods and PPE (gloves, lab coats) due to potential toxicity.
- Waste disposal: Segregate halogenated organic waste and collaborate with certified hazardous waste handlers .
Q. How can reaction yields be optimized for scale-up synthesis?
- Optimization Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
